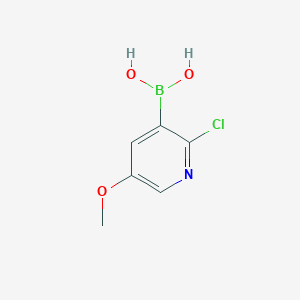
2-Chloro-5-methoxypyridine-3-boronic acid
Overview
Description
2-Chloro-5-methoxypyridine-3-boronic acid is a chemical compound with the linear formula C6H7BClNO3 . It has a molecular weight of 187.39 .
Synthesis Analysis
The synthesis of similar boronic esters involves catalytic protodeboronation utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BClNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 .Chemical Reactions Analysis
This compound can be used as a reactant in various chemical reactions. For instance, it can be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Scientific Research Applications
Synthesis and Radiochemistry Applications
- The synthesis of reference standard MK-1064, involving 2-chloro-5-methoxypyridine-3-boronic acid, is crucial in the preparation of PET radioligands for imaging orexin-2 receptors, highlighting the compound's significance in neuroimaging and potentially aiding in studying sleep disorders or psychiatric conditions (Gao, Wang, & Zheng, 2016).
Fluorescence Studies
- Boronic acid derivatives like this compound are used in fluorescence quenching studies, which are pivotal for designing sensors and understanding molecular interactions. For instance, its fluorescence quenching by aniline in alcohol environments reveals conformational changes due to intermolecular and intramolecular hydrogen bonding (Geethanjali et al., 2015).
Supramolecular Chemistry
- The compound's use in forming enantiomerically pure boroxines and understanding their supramolecular structures and redox properties showcases its application in the realm of supramolecular chemistry and materials science (Thilagar et al., 2011).
Biological Activity
- The study of the biological activity of boronic acid derivatives, including their binding interactions with sugars, is critical in fields like diabetes management, sensor technology, and medical diagnostics. The binding abilities of such compounds with sugars have far-reaching implications in continuous glucose monitoring and the development of non-enzymatic sugar sensors (Geethanjali et al., 2017).
Catalysis and Organic Synthesis
- This compound derivatives demonstrate significant roles in catalysis, such as enhancing the reactivity in amide formation processes. This illustrates the compound's relevance in synthetic organic chemistry, potentially leading to more efficient and green chemical processes (Arnold et al., 2008).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-methoxypyridine-3-boronic acid, also known as (2-Chloro-5-methoxypyridin-3-yl)boronic acid, is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is part of the SM coupling reaction, which involves two main steps: oxidative addition and transmetalation .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
These properties can impact the bioavailability of the compound in the SM coupling reaction .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and pH, can affect the efficiency of the transmetalation process . Additionally, the presence of other functional groups can also influence the reaction .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-methoxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic molecules . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of certain kinases and phosphatases, which are crucial for regulating cellular functions . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by forming covalent bonds with their active sites . This inhibition can lead to changes in enzyme activity, affecting downstream biochemical pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays . Its stability and efficacy may decrease over extended periods, necessitating careful storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of optimizing dosage levels in experimental settings to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . The boronic acid group in this compound can undergo oxidation and reduction reactions, contributing to its metabolic transformation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
(2-chloro-5-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPMWCGARULXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674467 | |
| Record name | (2-Chloro-5-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-26-9 | |
| Record name | (2-Chloro-5-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
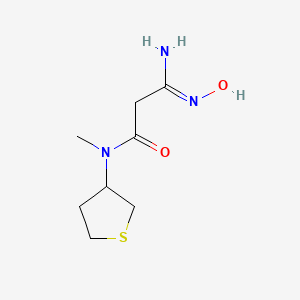
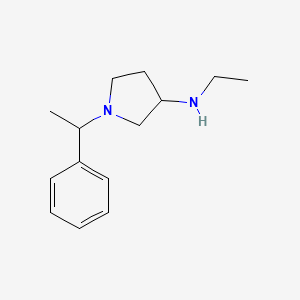
![(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1420346.png)
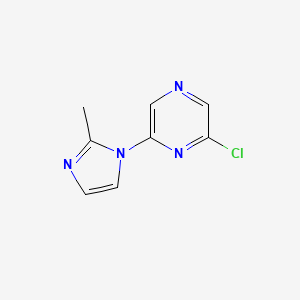

![2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1420352.png)
![3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol](/img/structure/B1420354.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1420355.png)


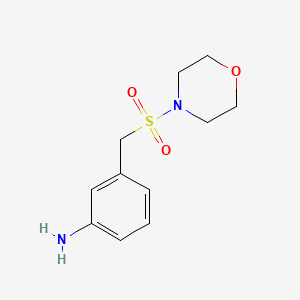

![1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1420364.png)
![Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B1420365.png)
